孟鲁斯特罗单碳酸酯

描述

Bambuterol monocarbamate (MONO) is a metabolite of bambuterol, a prodrug of the bronchodilator terbutaline, which is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Bambuterol itself is a bis-dimethyl carbamate prodrug that is selectively hydrolyzed by butyrylcholinesterase (BChE) to release the active drug, terbutaline .

Synthesis Analysis

The synthesis of bambuterol monocarbamate involves several chemical reactions, starting from 3,5-dihydroxyphenyl ethanone as the starting material. The process includes benzyl protection, acylation, bromination, reduction, asymmetric synthesis, amination, and alcoholization debenzylation reactions. The asymmetric synthesis of R-monocarbamate bambuterol (R-MONO) has been developed, and its structure has been confirmed by various analytical methods such as HPLC, 1H NMR, MS, and IR .

Molecular Structure Analysis

The molecular geometry and conformations of bambuterol have been determined using semiempirical quantum chemical programs and conformational flexibility has been investigated. The electronic and electrostatic properties of bambuterol are significant in understanding the inhibitor-enzyme interaction and activity at the molecular level . Additionally, the crystal structure of the tetraphenylborate salt of bambuterol has been characterized, providing insights into its solid-state conformation .

Chemical Reactions Analysis

Bambuterol and its monocarbamate metabolites undergo sequential hydrolysis catalyzed by human butyrylcholinesterase (BChE). The hydrolysis kinetics are enantioselective, with the (R)-enantiomer being hydrolyzed faster than the (S)-enantiomer. The hydrolysis of MONO enantiomers is a rate-limiting step in the conversion of bambuterol to its active metabolite terbutaline . Bambuterol is also metabolized to form glutathione and cysteine conjugates from its monomethylcarbamate metabolites .

Physical and Chemical Properties Analysis

Bambuterol is stable to presystemic elimination and is concentrated in lung tissue after gastrointestinal absorption. The prodrug is primarily hydrolyzed to terbutaline by butyrylcholinesterase, and lung tissue is capable of this metabolic pathway. The pharmacokinetics of bambuterol indicate that peak terbutaline plasma concentrations occur several hours after ingestion, and the therapeutic efficacy lasts for 24 hours after administration . The interactions of bambuterol with human serum cholinesterase have been studied, showing that bambuterol is a potent inhibitor of BChE, which is relevant for its pharmacological activity .

科学研究应用

水解和酶相互作用

- 孟鲁斯特罗单碳酸酯是特布他林的前药,在人血中发生水解,水解速率存在显着的物种差异。丁酰胆碱酯酶 (BChE) 主要负责这一过程,尽管其他酯酶也可能做出贡献 (Tunek 等人,1988)。

- 孟鲁斯特罗受到人丁酰胆碱酯酶 (BChE) 的立体选择性抑制,其中 (R)-对映异构体的水解速度比 (S)-对映异构体快四倍。这种立体选择性对于了解其在人体中的代谢途径非常重要 (Pistolozzi 等人,2015)。

肺部吸收和生物转化

- 孟鲁斯特罗对肺组织表现出明显的亲和力,并在豚鼠肺中发生生物转化,主要通过氧化和水解代谢。这表明其在肺部应用中的潜在有效性 (Ryrfeldt 等人,1988)。

手性分析和药代动力学

- 孟鲁斯特罗在人血浆中的手性分析突出了其药代动力学特性,这对于了解其在人体受试者中的分布和功效至关重要 (Zhou 等人,2015)。

遗传变异和酶相互作用

- 孟鲁斯特罗对人血清胆碱酯酶的遗传变异表现出不同的亲和力。这表明遗传因素可能会影响该药物在不同个体中的有效性和代谢 (Tunek 等人,1991)。

临床应用和比较研究

- 临床研究比较了孟鲁斯特罗与其他支气管扩张剂的疗效,表明其作为治疗哮喘的长效口服支气管扩张剂的潜力 (Persson 等人,1995)。

分光光度分析

- 开发紫外分光光度法在各种介质中估算盐酸孟鲁斯特罗,有助于更好地了解其在不同环境中的稳定性和浓度 (Saggar,2018)。

安全和危害

属性

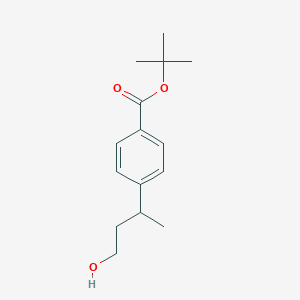

IUPAC Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-hydroxyphenyl] N,N-dimethylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4.ClH/c1-15(2,3)16-9-13(19)10-6-11(18)8-12(7-10)21-14(20)17(4)5;/h6-8,13,16,18-19H,9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIRNXYMUZQGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552835 | |

| Record name | 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bambuterol Monocarbamate | |

CAS RN |

81732-52-7 | |

| Record name | 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-carbamic acid, 3-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-5-hydroxyphenyl ester, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)